molecular formula C10H5Cl3F3N3 B8647884 1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]- CAS No. 104924-77-8

1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]-

Cat. No.: B8647884
CAS No.: 104924-77-8
M. Wt: 330.5 g/mol
InChI Key: UILKBFBYELRBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C10H5Cl3F3N3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104924-77-8

Molecular Formula

C10H5Cl3F3N3

Molecular Weight

330.5 g/mol

IUPAC Name

2-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]pyrazol-3-amine

InChI

InChI=1S/C10H5Cl3F3N3/c11-5-3-4(10(14,15)16)7(12)8(13)9(5)19-6(17)1-2-18-19/h1-3H,17H2

InChI Key

UILKBFBYELRBBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C2=C(C=C(C(=C2Cl)Cl)C(F)(F)F)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

38 g of sodium hypochlorite solution (prepared by passing about 18 g of chlorine into 220 g of 20% strength sodium hydroxide solution) are added dropwise to 13.5 (0.04 mol) of N-(2,3,6-trichloro-4-trifluoromethylphenyl)-N'-2-cyano-ethylhydrazine in 80 ml of ethanol at 10° C. The mixture is stirred at 20° C. for 16 hours, 0.5 g of solid sodium hydroxide are added and the mixture is subsequently stirred for 6 hours. It is concentrated, the residue is taken up in methylene chloride, the mixture is washed twice with water and concentrated and the residue is distilled. 10 g (76% of theory) of 1-(2,3,6-trichloro-4-trifluoromethylphenyl)-5-amino-pyrazole are obtained.
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
13.5
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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